![molecular formula C13H13N3OS B6579529 N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide CAS No. 1021225-22-8](/img/structure/B6579529.png)
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide
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Description
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.07793322 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological properties such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Biological Activity
N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a synthetic compound belonging to the class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine moiety with a methylsulfanyl substituent and an acetamide functional group. Its structure can be represented as follows:
This structural configuration suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:
- Anti-inflammatory effects : Compounds within this class have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
- Anticancer properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
- Enzyme inhibition : The compound could act as an inhibitor of specific enzymes involved in metabolic pathways, thus influencing cellular processes.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction profile is typical for many small-molecule inhibitors.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyridazine Intermediate : A suitable pyridazine derivative is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling Reaction : The pyridazine intermediate undergoes coupling with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
- Final Acetamide Formation : The resulting product is treated with acetic anhydride or propanoyl chloride to yield the final acetamide compound.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pyridazinone derivatives:
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLRLMKHMZTMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.